molecular formula C5H11ClFNO B11743812 (r)-3-(Fluoromethyl)morpholine hydrochloride CAS No. 218594-81-1

(r)-3-(Fluoromethyl)morpholine hydrochloride

Cat. No.: B11743812
CAS No.: 218594-81-1
M. Wt: 155.60 g/mol
InChI Key: CKPCDQGUDWJMNH-JEDNCBNOSA-N
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Description

(3R)-3-(fluoromethyl)morpholine hydrochloride is a chemical compound that features a morpholine ring substituted with a fluoromethyl group at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(fluoromethyl)morpholine hydrochloride typically involves the reaction of morpholine with a fluoromethylating agent under controlled conditions. One common method involves the use of fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile at a temperature range of 0-25°C. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (3R)-3-(fluoromethyl)morpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(fluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: The major product is typically a morpholine derivative with an oxidized fluoromethyl group.

    Reduction: The major product is a morpholine derivative with a reduced fluoromethyl group.

    Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

(3R)-3-(fluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(fluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound may also modulate enzymatic pathways by acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound without the fluoromethyl substitution.

    (3R)-3-(chloromethyl)morpholine hydrochloride: Similar structure with a chloromethyl group instead of a fluoromethyl group.

    (3R)-3-(bromomethyl)morpholine hydrochloride: Similar structure with a bromomethyl group instead of a fluoromethyl group.

Uniqueness

(3R)-3-(fluoromethyl)morpholine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it valuable in various research applications.

Properties

CAS No.

218594-81-1

Molecular Formula

C5H11ClFNO

Molecular Weight

155.60 g/mol

IUPAC Name

(3R)-3-(fluoromethyl)morpholine;hydrochloride

InChI

InChI=1S/C5H10FNO.ClH/c6-3-5-4-8-2-1-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1

InChI Key

CKPCDQGUDWJMNH-JEDNCBNOSA-N

Isomeric SMILES

C1COC[C@@H](N1)CF.Cl

Canonical SMILES

C1COCC(N1)CF.Cl

Origin of Product

United States

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